

# Spectral Analysis of 4-Bromo-2,5-difluorophenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2,5-difluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **4-Bromo-2,5-difluorophenol**, a halogenated phenol of interest in organic synthesis and drug discovery. Due to the limited availability of public experimental spectral data for **4-Bromo-2,5-difluorophenol**, this document presents predicted mass spectrometry data for the target compound and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for its close structural analog, 2-Bromo-4,5-difluorophenol. This information serves as a valuable reference for substance identification, structural elucidation, and analytical method development.

## Mass Spectrometry (MS) of 4-Bromo-2,5-difluorophenol

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for **4-Bromo-2,5-difluorophenol** ( $C_6H_3BrF_2O$ ) indicates a monoisotopic mass of 207.93353 Da.<sup>[1]</sup> The presence of bromine would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units ( $^{79}Br$  and  $^{81}Br$ ).

Table 1: Predicted Mass Spectrometry Data for **4-Bromo-2,5-difluorophenol**

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	208.94081
[M+Na] <sup>+</sup>	230.92275
[M-H] <sup>-</sup>	206.92625

Source: PubChem CID 7018042[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-4,5-difluorophenol

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the experimental <sup>1</sup>H and <sup>13</sup>C NMR data for the structural analog, 2-Bromo-4,5-difluorophenol. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: <sup>1</sup>H NMR Spectral Data of 2-Bromo-4,5-difluorophenol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29	t	1H	Ar-H
7.17	t	1H	Ar-H

Note: Data for a structural analog.

Table 3: <sup>13</sup>C NMR Spectral Data of 2-Bromo-4,5-difluorophenol

Chemical Shift (ppm)	Assignment
104.2	C-Br
110.1 (d, J=20.5 Hz)	Ar-C
118.8 (d, J=19.3 Hz)	Ar-C
142.1 (d, J=11.6 Hz)	C-O
147.2 (dd, J=242.0, 13.0 Hz)	C-F
149.2 (dd, J=246.0, 13.0 Hz)	C-F

Note: Data for a structural analog.

## Infrared (IR) Spectroscopy of 2-Bromo-4,5-difluorophenol

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenol is characterized by a broad O-H stretching band and C-O stretching, in addition to absorptions related to the aromatic ring.

Table 4: Key IR Absorptions for 2-Bromo-4,5-difluorophenol (ATR-IR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch
~1500-1600	Medium-Strong	C=C aromatic ring stretch
~1200-1300	Strong	C-O stretch
~1000-1100	Strong	C-F stretch

Note: Data for a structural analog.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for halogenated phenols.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of the phenol in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid phenol sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

## Mass Spectrometry

#### Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of the phenol (approximately 1  $\mu\text{g/mL}$ ) in a suitable solvent (e.g., methanol, acetonitrile).
- A small amount of a modifier like formic acid (for positive ion mode) or ammonia (for negative ion mode) may be added to enhance ionization.

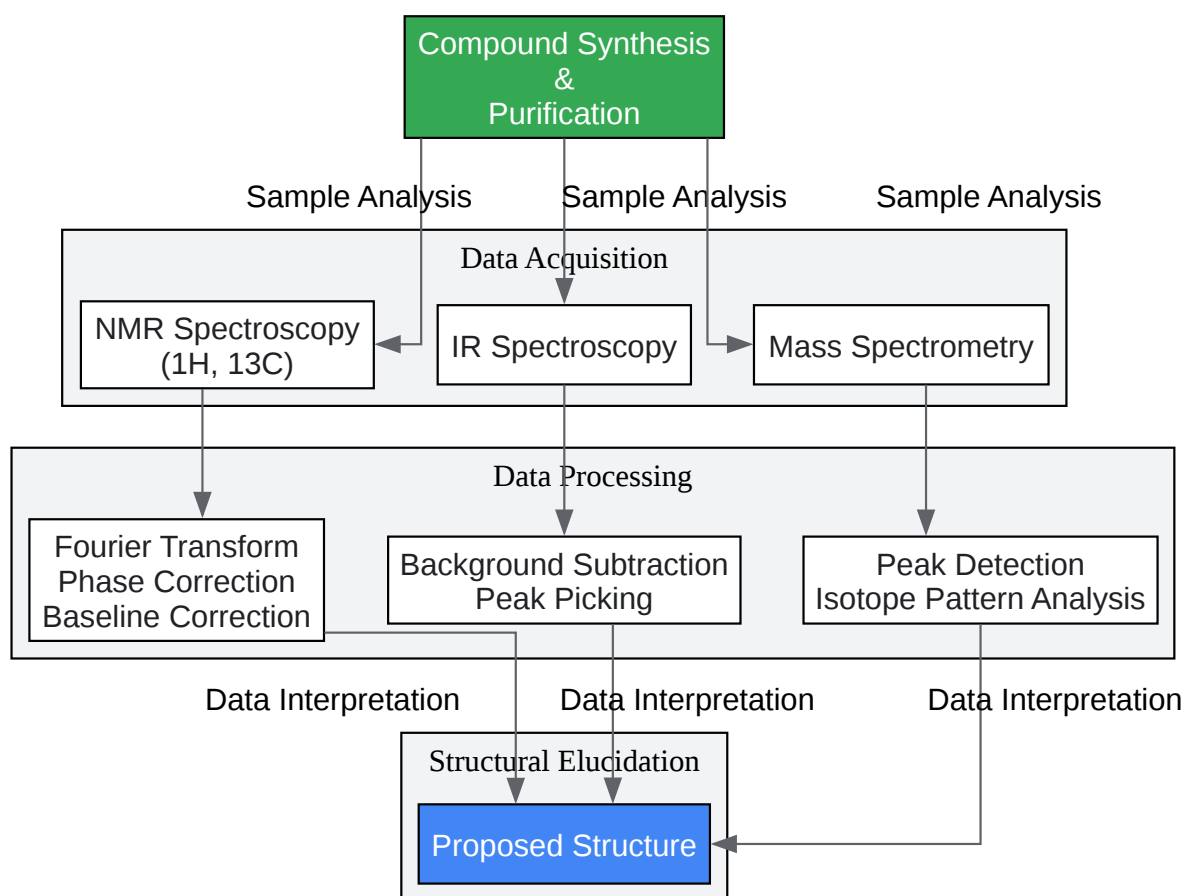
#### Data Acquisition:

- Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive and/or negative ion mode.

- Mass Range:  $m/z$  50 - 500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- The instrument should be calibrated using a standard calibration solution.

## Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.



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## References

- 1. 4-Bromo-2,5-difluorophenol | C<sub>6</sub>H<sub>3</sub>BrF<sub>2</sub>O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]
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